Oxybuprocaine
Overview
Description
Mechanism of Action
Target of Action
Oxybuprocaine, also known as Benoxinate, primarily targets the sodium channels present in the neuronal membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.
Mode of Action
This compound interacts with its target by binding to the sodium channels. This binding action reversibly stabilizes the neuronal membrane, which in turn decreases its permeability to sodium ions . As a result, the depolarization of the neuronal membrane is inhibited, effectively blocking the initiation and conduction of nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the transmission of nerve impulses . By inhibiting the depolarization of the neuronal membrane, this compound disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . The downstream effects of this disruption include a temporary loss of sensation in the area where the drug is applied.
Pharmacokinetics
The onset of anaesthesia with this compound starts with a latency of 30 to 50 seconds and lasts for about 10 to 30 minutes , depending on perfusion . The drug is metabolized by esterases in blood plasma and liver . .
Result of Action
The primary result of this compound’s action is a temporary loss of sensation in the area of application. This is achieved by blocking the initiation and conduction of nerve impulses, which effectively numbs the area and prevents any sensation of pain . This makes this compound particularly useful in medical procedures that require a local anesthetic, such as in ophthalmology and otolaryngology .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound has a “parachute effect” on the supersaturated state of anhydrous piroxicam crystals in the aqueous phase . This suggests that this compound can control the environment of the solution, and the network of polymers is unnecessary . .
Biochemical Analysis
Biochemical Properties
Oxybuprocaine interacts with sodium channels in the neuronal membrane . By binding to these channels, it stabilizes the neuronal membrane, decreasing its permeability to sodium ions . This action inhibits the depolarization of the neuronal membrane, thereby blocking the initiation and conduction of nerve impulses .
Cellular Effects
The primary cellular effect of this compound is the inhibition of nerve impulses. By decreasing the permeability of the neuronal membrane to sodium ions, it prevents the depolarization of the membrane and blocks the conduction of nerve impulses . This results in a temporary numbing effect, which is why this compound is used as a local anesthetic .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to sodium channels on the neuronal membrane . This binding stabilizes the membrane and decreases its permeability to sodium ions . As a result, the depolarization of the neuronal membrane is inhibited, which blocks the initiation and conduction of nerve impulses .
Temporal Effects in Laboratory Settings
In laboratory settings, the anesthesia induced by this compound starts with a latency of 30 to 50 seconds and lasts for about 10 to 30 minutes, depending on perfusion . The drug is metabolized by esterases in blood plasma and liver .
Dosage Effects in Animal Models
The onset of action is typically within 30-60 seconds, and the duration ranges from 10-20 minutes .
Metabolic Pathways
This compound is metabolized by esterases present in blood plasma and the liver
Subcellular Localization
As a local anesthetic, it is likely to interact with sodium channels on the neuronal membrane
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxybuprocaine involves several steps. The nitration of 3-hydroxybenzoic acid produces 3-hydroxy-4-nitrobenzoic acid. This compound undergoes Fischer esterification with ethanol to form ethyl 3-hydroxy-4-nitrobenzoate. The phenoxide ion is then prepared from potash, followed by alkylation with 1-bromobutane to yield ethyl 3-butoxy-4-nitrobenzoate. The product is crystallized from hydrochloric acid and halogenated with thionyl chloride to produce 3-butoxy-4-nitrobenzoyl chloride .
Industrial Production Methods: Industrial production of this compound hydrochloride eye drops involves the use of this compound as the main component, along with benzalkonium bromide, disodium edta, and polyvinyl alcohol. The preparation method ensures rapid action, wide diffusion, strong infiltration, and long-lasting anesthesia with minimal side effects .
Chemical Reactions Analysis
Types of Reactions: Oxybuprocaine undergoes various chemical reactions, including esterification, alkylation, and halogenation. It is also known to interact with sodium channels, stabilizing the neuronal membrane and decreasing its permeability to sodium ions .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include ethanol, potash, 1-bromobutane, hydrochloric acid, and thionyl chloride. The reactions typically occur under controlled conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed during the synthesis of this compound include ethyl 3-hydroxy-4-nitrobenzoate and 3-butoxy-4-nitrobenzoyl chloride, which are intermediates in the production of the final compound .
Scientific Research Applications
Oxybuprocaine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In ophthalmology, it is used to numb the surface of the eye for procedures such as tonometry and foreign body removal. In otolaryngology, it is used to numb the mucous membranes of the nostrils and pharynx for diagnostic purposes and minor surgeries . Additionally, this compound has been found to have a parachute effect on the supersaturated state of anhydrous piroxicam crystals, making it a valuable solubilizer in pharmaceutical development .
Comparison with Similar Compounds
Oxybuprocaine is similar to other ester-type local anesthetics such as tetracaine, proxymetacaine, and proparacaine. it is known to be less irritating than tetracaine, with a similar onset and duration of action . Its unique properties, such as the parachute effect on supersaturated states, distinguish it from other local anesthetics .
List of Similar Compounds:- Tetracaine
- Proxymetacaine
- Proparacaine
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-3-butoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHHMUWAYWTMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13718-13-3 (hydrochloride), 5987-82-6 (mono-hydrochloride) | |
Record name | Oxybuprocaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048530 | |
Record name | Benoxinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxybuprocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4), Very soluble (hydrochloride salt), 5.44e-01 g/L | |
Record name | SID56320722 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Oxybuprocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxybuprocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oxybuprocaine binds to sodium channel and reversibly stabilizes the neuronal membrane which decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses. | |
Record name | Oxybuprocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
99-43-4 | |
Record name | Oxybuprocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxybuprocaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxybuprocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benoxinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENOXINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXQ0JYM303 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oxybuprocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
216.5 °C | |
Record name | Oxybuprocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxybuprocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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